メチルチオウラシル

概要

説明

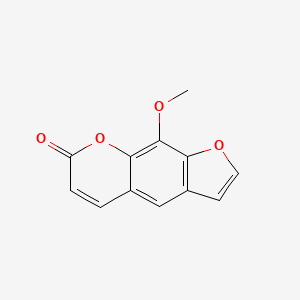

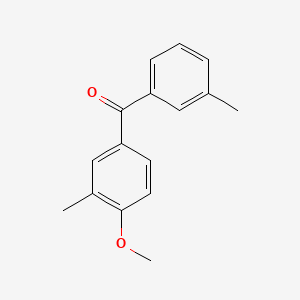

メチルチオウラシルは、主に抗甲状腺剤として使用される有機硫黄化合物です。それはチオアミド類に属し、プロピルチオウラシルと密接に関連しています。 この化合物は、甲状腺で貯蔵された甲状腺ホルモン、チroglobulinの生成を減少させる能力で知られています .

2. 製法

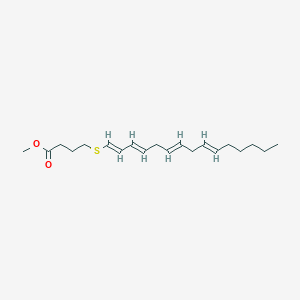

合成経路および反応条件: メチルチオウラシルは、エチルアセト酢酸とチオ尿素の縮合によって合成されます . この反応は比較的単純で、次のステップが含まれます。

- エチルアセト酢酸とチオ尿素を適切な溶媒に混合します。

- 混合物を還流条件下で加熱します。

- 生成物であるメチルチオウラシルを単離して精製します。

工業生産方法: 工業的な環境では、メチルチオウラシルの合成は同様の原理に従いますが、より大規模に行われます。反応条件は、高い収率と純度を保証するために最適化されています。連続フロー反応器と自動化システムの使用は、生産プロセスを効率的に拡大するのに役立ちます。

科学的研究の応用

メチルチオウラシルは、科学研究において幅広い用途があります。

化学: さまざまな複素環式化合物の合成における前駆体として使用されます。

生物学: メチルチオウラシルは、抗甲状腺薬が甲状腺ホルモンの合成に及ぼす影響を研究するために使用されます。

作用機序

メチルチオウラシルは、甲状腺ホルモンの合成に不可欠な酵素である甲状腺ペルオキシダーゼを阻害することによって効果を発揮します。 この酵素を阻害することで、メチルチオウラシルはチロキシン(T4)とトリヨードチロニン(T3)の産生を減らし、甲状腺ホルモンのレベル低下につながります . このメカニズムは、別の抗甲状腺薬であるプロピルチオウラシルと同様です。

類似の化合物:

プロピルチオウラシル: 構造と作用機序が似ていますが、側鎖が長くなっています。

チオウラシル: メチル基のない母体化合物です。

メチマゾール: 構造は異なりますが、同様の機能を持つ別の抗甲状腺薬です。

メチルチオウラシルの独自性: メチルチオウラシルは、その特定の構造修飾により、独自の薬物動態的特性を提供するため、ユニークです。 甲状腺ホルモン合成を効果的に阻害する能力は、甲状腺機能亢進症の治療において貴重な化合物となっています .

生化学分析

Biochemical Properties

Methylthiouracil plays a significant role in biochemical reactions. It acts to decrease the formation of stored thyroid hormone, as thyroglobulin in the thyroid gland . The drug interacts with enzymes and proteins involved in thyroid hormone synthesis, inhibiting the process and reducing the levels of thyroid hormones in the body .

Cellular Effects

The effects of Methylthiouracil on cells are primarily related to its impact on thyroid cells. By inhibiting the synthesis of thyroid hormones, Methylthiouracil can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Methylthiouracil exerts its effects at the molecular level through its interactions with enzymes involved in thyroid hormone synthesis. It inhibits the enzyme thyroid peroxidase, which is involved in the production of thyroid hormones . This inhibition leads to a decrease in thyroid hormone levels and a reduction in the metabolic rate .

Temporal Effects in Laboratory Settings

The effects of Methylthiouracil can change over time in laboratory settings. The drug’s impact on thyroid hormone synthesis can take up to two weeks to become apparent, depending on the stores of thyroglobulin and other factors .

Dosage Effects in Animal Models

The effects of Methylthiouracil in animal models can vary with different dosages. At therapeutic doses, the drug effectively reduces thyroid hormone levels. At high doses, it can cause adverse effects, including hepatotoxicity .

Metabolic Pathways

Methylthiouracil is involved in the metabolic pathway of thyroid hormone synthesis. It interacts with the enzyme thyroid peroxidase, inhibiting the iodination of tyrosine residues in thyroglobulin, a key step in the synthesis of thyroid hormones .

Transport and Distribution

Methylthiouracil is distributed throughout the body after oral administration, with the highest concentrations found in the thyroid gland . It is believed to enter cells via passive diffusion .

準備方法

Synthetic Routes and Reaction Conditions: Methylthiouracil is synthesized through the condensation of ethyl acetoacetate with thiourea . This reaction is relatively straightforward and involves the following steps:

- Ethyl acetoacetate and thiourea are mixed in a suitable solvent.

- The mixture is heated under reflux conditions.

- The product, methylthiouracil, is then isolated and purified.

Industrial Production Methods: In industrial settings, the synthesis of methylthiouracil follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

化学反応の分析

反応の種類: メチルチオウラシルは、次のようなさまざまな化学反応を起こします。

酸化: メチルチオウラシルは、ジスルフィドやその他の酸化された誘導体に変換されるように酸化される可能性があります。

還元: この化合物は、チオール誘導体に変換されるように還元される可能性があります。

置換: メチルチオウラシルは、特に硫黄原子で置換反応を起こす可能性があります。

一般的な試薬および条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロゲン化剤やアルキル化剤が一般的に使用されます。

主な生成物:

酸化: ジスルフィドとスルホキシド。

還元: チオール誘導体。

置換: さまざまな置換されたチオウラシル誘導体。

類似化合物との比較

Propylthiouracil: Similar in structure and mechanism of action but has a longer side chain.

Thiouracil: The parent compound without the methyl group.

Methimazole: Another antithyroid drug with a different structure but similar function.

Uniqueness of Methylthiouracil: Methylthiouracil is unique due to its specific structural modifications, which provide distinct pharmacokinetic properties. Its ability to inhibit thyroid hormone synthesis effectively makes it a valuable compound in the treatment of hyperthyroidism .

特性

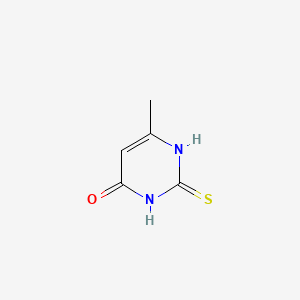

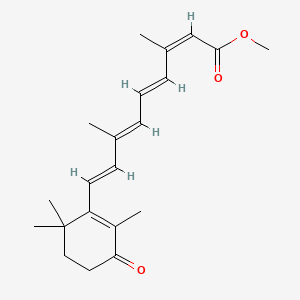

IUPAC Name |

6-methyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-3-2-4(8)7-5(9)6-3/h2H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGBHCRJGXAGEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Record name | METHYLTHIOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16227 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | methylthiouracil | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Methylthiouracil | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020890 | |

| Record name | 6-Methyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

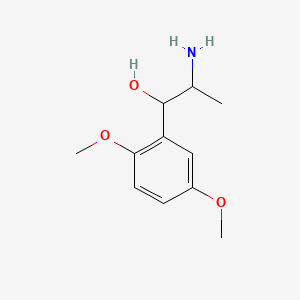

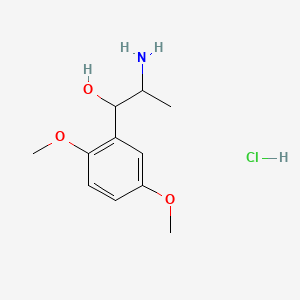

Physical Description |

Methylthiouracil appears as white crystalline powder with an odor of onions and a bitter taste. A saturated aqueous solution is neutral or slightly acidic. (NTP, 1992) | |

| Record name | METHYLTHIOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16227 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), VERY SLIGHTLY SOL IN COLD WATER, ETHER; ONE PART DISSOLVES IN ABOUT 150 PARTS BOILING WATER; SLIGHTLY SOL IN ALCOHOL, ACETONE; PRACTICALLY INSOL IN BENZENE, CHLOROFORM. FREELY SOL IN AQ SOLN OF AMMONIA & ALKALI HYDROXIDES., Water solubility of 533.2 mg/l at 25 °C. | |

| Record name | METHYLTHIOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16227 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLTHIOURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

THIOAMIDE DERIVATES /WHICH INCL METHYLTHIOURACIL/ ... INHIBIT HORMONE SYNTHESIS & SECRETION UNTIL SPONTANEOUS REMISSION OCCURS DURING COURSE OF DISEASE. | |

| Record name | METHYLTHIOURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS, PLATES FROM WATER, WHITE, CRYSTALLINE POWDER | |

CAS No. |

56-04-2 | |

| Record name | METHYLTHIOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16227 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylthiouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylthiouracil [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylthiouracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13644 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | methylthiouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methylthiouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methylthiouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(1H)-Pyrimidinone, 2,3-dihydro-6-methyl-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylthiouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLTHIOURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QW24888U5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLTHIOURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3366 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

570 to 577 °F (Decomposes) (NTP, 1992) | |

| Record name | METHYLTHIOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16227 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Methylthiouracil acts as an antithyroid agent by inhibiting the enzyme thyroid peroxidase. [, , , ] This enzyme is essential for thyroid hormone synthesis, catalyzing the oxidation of iodide and its incorporation into tyrosine residues within thyroglobulin. [, , ] This blockage ultimately leads to a decrease in the production of thyroxine (T4) and triiodothyronine (T3). [, , , ]

ANone: The reduced levels of thyroid hormones lead to a feedback mechanism where the pituitary gland increases the secretion of thyroid-stimulating hormone (TSH). [, , , ] This increase in TSH stimulates the proliferation of thyroid follicular cells, resulting in goiter formation. [, , , , ]

ANone: Methylthiouracil has the molecular formula C5H6N2OS and a molecular weight of 142.18 g/mol.

ANone: While the provided research papers don't delve into detailed spectroscopic characterization, various spectroscopic techniques, like NMR and IR, can be used to confirm its structure.

ANone: Methylthiouracil is not known to possess catalytic properties. Its primary mode of action involves the inhibition of an enzyme rather than catalytic activity.

ANone: The thiouracil moiety in Methylthiouracil is essential for its antithyroid activity. [] This structure allows it to interact with the active site of thyroid peroxidase, inhibiting its function. Modifications to this core structure, particularly substitutions on the thiouracil ring, can significantly impact its potency and selectivity. []

ANone: While specific pharmacokinetic parameters are not extensively discussed, research suggests Methylthiouracil is readily absorbed after oral administration. [] It likely undergoes metabolism, although the details are not fully elucidated in the provided papers. The route of excretion is not extensively covered.

ANone: Research utilized various animal models, particularly rats, mice, and hamsters, to study the effects of Methylthiouracil on thyroid function. [, , , , , , , , ] These studies examined parameters like thyroid weight, histology, and hormone levels to assess its efficacy. [, , , , , , , , ]

ANone: While the provided papers don't detail specific clinical trials, they mention the historical use of Methylthiouracil in treating hyperthyroidism. [, , , ]

ANone: The papers provided do not discuss specific resistance mechanisms to Methylthiouracil.

ANone: Methylthiouracil can cause adverse effects, most notably agranulocytosis, a potentially life-threatening condition characterized by a significant decrease in white blood cells. [, , ] This side effect necessitates careful monitoring during treatment.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aR,6R,7R,8R,8aR)-7,8-dihydroxy-6-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2-carboxylic acid](/img/structure/B1676426.png)